N-(4-bromophenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(4-bromophenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused [1,3]thiazolo[4,5-d]pyrimidin core. Key structural attributes include:
- A thiazole ring fused to a pyrimidine scaffold at positions 4,5-d.
- A methylsulfanyl (SCH3) substituent at position 2 of the thiazolo-pyrimidine system.
- A 7-oxo group contributing to the electron-deficient nature of the pyrimidine ring.
- An N-(4-bromophenyl)acetamide side chain linked via a methylene group.
Its synthesis likely involves alkylation of thiol-containing intermediates, analogous to methods described for related pyrimidinones .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O2S2/c1-22-14-18-12-11(23-14)13(21)19(7-16-12)6-10(20)17-9-4-2-8(15)3-5-9/h2-5,7H,6H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGZARWIMLASNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on available literature.
Chemical Structure and Synthesis
The compound features a thiazolo-pyrimidine core with a bromophenyl group and a methylsulfanyl substituent. The synthesis typically involves multi-step reactions including condensation and cyclization processes. For instance, the synthesis may begin with the formation of thiourea derivatives followed by cyclization to form the thiazolo-pyrimidine structure.
Biological Activity Overview
The biological activity of N-(4-bromophenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has been evaluated for various pharmacological properties:
Antimicrobial Activity
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Antibacterial Effects : The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- It exhibited potent activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to or lower than standard antibiotics like amoxicillin .
- The presence of the 4-bromophenyl group enhances its lipophilicity, which is crucial for penetrating bacterial membranes .
- Antifungal Effects : Preliminary studies indicate that the compound also possesses antifungal properties against strains such as Candida albicans, although further research is needed to quantify this activity comprehensively .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound:
- It has been shown to inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer (NSCLC) and leukemia cells. Notably, cytotoxicity assays revealed that it could effectively reduce cell viability at micromolar concentrations .
- The mechanism appears to involve the induction of apoptosis and inhibition of specific oncogenic pathways, although detailed mechanistic studies are still ongoing .
The biological mechanisms underlying the activities of N-(4-bromophenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide are complex:
- Enzyme Inhibition : Some studies suggest that derivatives of thiazolo-pyrimidines may act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation .
- Cell Membrane Interaction : The lipophilicity imparted by the bromophenyl group may facilitate interaction with microbial membranes, leading to increased permeability and subsequent cell death .
Summary of Biological Activities
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various thiazolo-pyrimidine derivatives including N-(4-bromophenyl)-2-[2-(methylsulfanyl)-7-oxo]. It was found that compounds with halogenated phenyl groups exhibited superior activity against Gram-positive bacteria due to enhanced membrane penetration capabilities.
- Case Study on Anticancer Properties : In vitro studies on lung cancer cell lines demonstrated that treatment with N-(4-bromophenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide resulted in significant apoptosis as evidenced by flow cytometry analyses.
Scientific Research Applications
Structural Features
The compound features:
- A bromophenyl group which enhances its biological activity.
- A thiazolo-pyrimidine moiety that is often associated with antimicrobial and anticancer activities.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to N-(4-bromophenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exhibit promising antimicrobial properties. For instance:
- Study Findings : A study on related thiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism involved interference with microbial cell wall synthesis and metabolic pathways.
Anticancer Activity
The compound has shown potential as an anticancer agent:
- In Vitro Studies : Compounds structurally related to N-(4-bromophenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide have been tested against various cancer cell lines. Notably, some derivatives were found to inhibit growth in estrogen receptor-positive breast cancer cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
Investigations into SAR have highlighted that:
- The presence of both the bromine atom and the methylsulfanyl group is crucial for enhancing biological activity.
- Modifications at various positions on the thiazolo-pyrimidine ring can lead to increased potency against specific pathogens or cancer cell lines.
Case Study: Antimicrobial Efficacy
A specific derivative was evaluated for its effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating its potential as a new antimicrobial agent .
Case Study: Anticancer Properties
In another study focusing on anticancer properties, a derivative was tested against multiple cancer cell lines including those from lung and breast cancers. The results indicated that it induced apoptosis at low micromolar concentrations, showcasing its potential as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (hereafter Compound A ) serves as a close structural analogue (). A detailed comparison is outlined below:
Structural and Functional Differences
The fused thiazole ring may increase metabolic stability due to reduced susceptibility to oxidation.
Substituent Effects: The methylsulfanyl group at position 2 (target compound) vs. the methyl group at position 4 (Compound A) alters electronic distribution. Both compounds share the N-(4-bromophenyl)acetamide moiety, suggesting a common pharmacophore for target engagement.
Synthetic Pathways: Compound A is synthesized via alkylation of 6-methyl-2-thiopyrimidin-4-one with N-aryl chloroacetamides under basic conditions (sodium methylate) .
Implications of Structural Variations
- Bioactivity: The thiazolo-pyrimidine system in the target compound may confer enhanced inhibitory activity against kinases or bacterial targets compared to simpler pyrimidinones, though direct evidence is lacking.
- Solubility : The methylsulfanyl group and fused heterocycle could reduce aqueous solubility relative to Compound A, impacting bioavailability.
- Synthetic Feasibility : Compound A’s synthesis (79% yield) is well-optimized , whereas the target compound’s fused ring system may necessitate lower-yielding, multi-step reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
